1-ethyl-4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile
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Description
“1-ethyl-4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile” is a complex organic compound. It contains several functional groups including an ethyl group, a methoxybenzoyl group, a piperazinyl group, a pyrrole ring, and a carbonitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyrrole ring could be formed through a Paal-Knorr synthesis or a Hantzsch pyrrole synthesis . The piperazine ring could be introduced through a reaction with a suitable piperazine derivative . The methoxybenzoyl group could be introduced through a Friedel-Crafts acylation with the appropriate acid chloride .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole ring is aromatic and planar, while the piperazine ring is saturated and likely adopts a chair conformation . The methoxybenzoyl group is electron-withdrawing, which could have significant effects on the electronic structure of the molecule .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The pyrrole ring is susceptible to electrophilic aromatic substitution . The piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation . The carbonitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with multiple rings and functional groups are likely to have relatively high molecular weights . The presence of polar functional groups like the methoxybenzoyl and carbonitrile groups could make the compound somewhat polar, affecting its solubility in different solvents .
Future Directions
Properties
IUPAC Name |
1-ethyl-4-[[4-(3-methoxybenzoyl)piperazin-1-yl]methyl]pyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-3-23-15-16(11-18(23)13-21)14-22-7-9-24(10-8-22)20(25)17-5-4-6-19(12-17)26-2/h4-6,11-12,15H,3,7-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQNTKHLVGFFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C#N)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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